molecular formula C8H7F2NO2 B12333949 2-(2,6-Difluoroanilino)acetic acid

2-(2,6-Difluoroanilino)acetic acid

Cat. No.: B12333949
M. Wt: 187.14 g/mol
InChI Key: JPBCLAKMCVNBDR-UHFFFAOYSA-N
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Description

2-(2,6-Difluoroanilino)acetic acid, also referred to as 2,6-difluoroanilino(oxo)acetic acid (IUPAC name: 2-[(2,6-difluorophenyl)amino]-2-oxoacetic acid), is a fluorinated aromatic compound with the molecular formula C₈H₅F₂NO₃ and a molecular weight of 201.13 g/mol . The compound features a 2,6-difluoro-substituted aniline moiety linked to an oxoacetic acid group. It is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing anti-inflammatory and anticancer agents .

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

2-(2,6-difluoroanilino)acetic acid

InChI

InChI=1S/C8H7F2NO2/c9-5-2-1-3-6(10)8(5)11-4-7(12)13/h1-3,11H,4H2,(H,12,13)

InChI Key

JPBCLAKMCVNBDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)NCC(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(2,6-difluorophenyl)acetic acid typically involves the introduction of the difluorophenyl group to an acetic acid derivative. One common method includes the use of fluorinated benzene derivatives as starting materials, followed by a series of reactions to introduce the amino and acetic acid functionalities. The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired stereochemistry and purity of the final product .

Industrial Production Methods

Industrial production of (2R)-2-amino-2-(2,6-difluorophenyl)acetic acid may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(2,6-difluorophenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives .

Scientific Research Applications

(2R)-2-amino-2-(2,6-difluorophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(2,6-difluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group can enhance its binding affinity and selectivity for these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, molecular weights, and applications:

Compound Name Substituents on Aniline Ring Molecular Formula Molecular Weight (g/mol) Key Applications References
2-(2,6-Difluoroanilino)acetic acid 2,6-difluoro C₈H₅F₂NO₃ 201.13 Pharmaceutical intermediate
Diclofenac 2,6-dichloro, phenyl C₁₄H₁₁Cl₂NO₂ 296.15 NSAID (anti-inflammatory)
2-(2,4-Difluoroanilino)-2-oxoacetic acid 2,4-difluoro C₈H₅F₂NO₃ 201.13 Research chemical
Ethyl 2-(2,6-dimethylanilino)-2-oxoacetate 2,6-dimethyl C₁₂H₁₅NO₃ 221.25 Synthetic intermediate
(E)-4-(2,6-Difluoroanilino)-4-oxobut-2-enoic acid 2,6-difluoro, α,β-unsaturated chain C₁₀H₇F₂NO₃ 227.17 Anticancer research
Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate 2,6-difluoro, ethyl ester C₁₀H₉F₂NO₃ 229.18 Prodrug development

Key Differences and Research Findings

Electronic and Steric Effects
  • Fluorine vs. Chlorine: The 2,6-difluoro substitution in 2-(2,6-difluoroanilino)acetic acid increases electronegativity compared to diclofenac’s 2,6-dichloro substituents.
  • Positional Isomerism : The 2,4-difluoro isomer (CAS 678556-81-5) exhibits distinct electronic properties due to altered fluorine positions, impacting its reactivity and interaction with biological targets .

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